molecular formula C23H16FNO4S B300626 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Katalognummer B300626
Molekulargewicht: 421.4 g/mol
InChI-Schlüssel: CGSKPBYPAJZZMC-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed to address the limitations of existing NSAIDs. NSAIDs are widely used to alleviate pain and inflammation, but their use is associated with adverse effects such as gastrointestinal bleeding and cardiovascular events. ATB-346 has been designed to provide the same therapeutic benefits as NSAIDs while minimizing their adverse effects.

Wirkmechanismus

ATB-346 is a prodrug that is activated by esterase enzymes in the inflamed tissue. The active metabolite of ATB-346, H2S-ATB, is a hydrogen sulfide-releasing molecule that has been shown to have anti-inflammatory and analgesic effects. H2S-ATB works by inhibiting the production of pro-inflammatory cytokines and chemokines, reducing the recruitment of immune cells to the site of inflammation, and promoting tissue repair.
Biochemical and Physiological Effects
ATB-346 has been shown to have several biochemical and physiological effects that contribute to its anti-inflammatory and analgesic properties. These include inhibition of cyclooxygenase-2 (COX-2) activity, reduction of oxidative stress, and modulation of the immune response. ATB-346 has also been shown to have a positive effect on bone health, with increased bone density observed in animal models of osteoporosis.

Vorteile Und Einschränkungen Für Laborexperimente

ATB-346 has several advantages for use in laboratory experiments. It has a well-defined mechanism of action, with the active metabolite H2S-ATB being responsible for its anti-inflammatory and analgesic effects. ATB-346 also has a better safety profile than existing 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-diones, making it a more suitable candidate for long-term use in animal models. However, the synthesis of ATB-346 is relatively complex, which may limit its availability for use in laboratory experiments.

Zukünftige Richtungen

There are several future directions for the research and development of ATB-346. One direction is the investigation of its potential use in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Another direction is the development of new formulations of ATB-346 that can be administered orally or topically, to improve its bioavailability and efficacy. Finally, the safety and efficacy of ATB-346 in clinical trials need to be further evaluated, to determine its potential for use in human patients with inflammatory conditions.

Synthesemethoden

ATB-346 is synthesized by the condensation of 2-fluorobenzaldehyde and 5-(4-acetylphenyl)furan-2-carbaldehyde with thiazolidine-2,4-dione. The reaction is catalyzed by p-toluenesulfonic acid in methanol at room temperature. The yield of the reaction is around 80%.

Wissenschaftliche Forschungsanwendungen

ATB-346 has been extensively studied for its anti-inflammatory and analgesic properties. In preclinical studies, ATB-346 has been shown to be effective in reducing inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. ATB-346 has also been shown to have a better safety profile than existing 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-diones, with reduced gastrointestinal toxicity and no adverse effects on cardiovascular function.

Eigenschaften

Produktname

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molekularformel

C23H16FNO4S

Molekulargewicht

421.4 g/mol

IUPAC-Name

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H16FNO4S/c1-14(26)15-6-8-16(9-7-15)20-11-10-18(29-20)12-21-22(27)25(23(28)30-21)13-17-4-2-3-5-19(17)24/h2-12H,13H2,1H3/b21-12+

InChI-Schlüssel

CGSKPBYPAJZZMC-CIAFOILYSA-N

Isomerische SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4F

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.